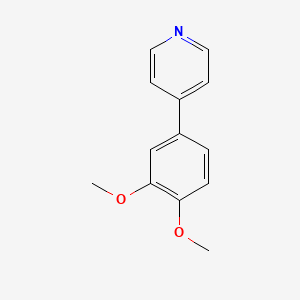

4-(3,4-Dimethoxyphenyl)pyridine

Descripción general

Descripción

4-(3,4-dimethoxyphenyl)pyridine is a phenylpyridine.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties

4-(3,4-Dimethoxyphenyl)pyridine has been investigated for its anticancer properties. In various studies, derivatives of this compound have shown promising results against multiple cancer cell lines. For instance, a study evaluated a series of imidazo[1,2-a]pyridine analogues containing the 3,4-dimethoxyphenyl group and reported IC50 values ranging from 2.0 to 20.0 µM against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects includes the inhibition of angiogenesis and disruption of tubulin polymerization. For example, pyridine-bridged analogues of combretastatin-A4 were shown to inhibit cell survival and growth effectively, suggesting a similar pathway for this compound .

Antimicrobial and Antiviral Activities

The compound has also been noted for its antimicrobial and antiviral activities. Pyridine derivatives have demonstrated efficacy against various pathogens due to their ability to interfere with microbial metabolism and replication processes. In particular, compounds containing the pyridine scaffold have been reported to inhibit HIV protease and exhibit anti-inflammatory properties .

Synthetic Applications

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including cyclocondensation reactions involving aldehydes and ammonium salts as nitrogen sources. Recent advancements have introduced magnetic nanoparticles as catalysts for synthesizing pyridine derivatives efficiently under solvent-free conditions .

Data Table: Synthesis Methods Comparison

| Method | Reactants Involved | Yield (%) | Conditions |

|---|---|---|---|

| Cyclocondensation | Aldehyde + Ammonium Salt | High | Solvent-free at elevated T |

| Magnetic Nanoparticle Catalyst | Various substrates | Moderate | Solvent-free at optimized T |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological activity. Studies indicate that increasing the number of methoxy groups on the phenyl ring improves anti-inflammatory activity . The presence of nitrogen within the pyridine ring also plays a significant role in enhancing efficacy against different diseases.

Case Study: SAR Analysis

A detailed SAR analysis revealed that substituents at specific positions on the pyridine ring significantly affect biological activity. For instance, modifications at the 6-position with hydroxyphenyl groups have been shown to enhance inhibitory activity against anaplastic lymphoma kinase (ALK), with IC50 values reported as low as 1.58 nM .

Propiedades

Fórmula molecular |

C13H13NO2 |

|---|---|

Peso molecular |

215.25 g/mol |

Nombre IUPAC |

4-(3,4-dimethoxyphenyl)pyridine |

InChI |

InChI=1S/C13H13NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-9H,1-2H3 |

Clave InChI |

VQSAZLNDWODBDE-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=CC=NC=C2)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C2=CC=NC=C2)OC |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.